Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Description
Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. The structure includes a 2-thienyl substituent at position 3 and a trifluoromethyl (-CF₃) group at position 6, with a methyl ester at position 2 (Figure 1).
Properties
IUPAC Name |
methyl 3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S2/c1-20-13(19)12-10(8-3-2-4-21-8)11-9(22-12)5-7(6-18-11)14(15,16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIRVWNMADHUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The thienyl group can be introduced via cross-coupling reactions such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[3,2-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, potassium permanganate, lithium aluminum hydride, and various palladium catalysts for cross-coupling reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H8F3NO2S2
- Molecular Weight : 343.34 g/mol
- CAS Number : 478048-35-0
This compound features a complex structure that includes thieno and pyridine rings, contributing to its unique chemical behavior and potential applications in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated its ability to inhibit inflammatory responses effectively, which could be beneficial for conditions such as arthritis or other inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Recent advancements in synthetic methodologies have facilitated the creation of various derivatives with improved pharmacological properties.
Semiconductors
The thieno-pyridine framework is also being explored in the field of organic electronics. Compounds like this compound are being studied for their potential use as semiconductors in organic photovoltaic devices due to their favorable electronic properties.
Case Studies
- Anticancer Efficacy Study : A series of experiments conducted on different cancer cell lines revealed that this compound exhibited potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin and cisplatin .
- Anti-inflammatory Mechanism : In a study assessing the anti-inflammatory properties of the compound, it was shown to reduce edema in animal models significantly, suggesting that it could be developed into a therapeutic agent for treating inflammatory disorders .
Mechanism of Action
The mechanism of action of Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes . The thienyl and thieno[3,2-b]pyridine moieties can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of thieno[3,2-b]pyridine derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with its analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects on Molecular Weight :
- The trifluoromethyl group (-CF₃) at position 6 consistently contributes to higher molecular weights (e.g., 275.25–370.36 g/mol). The target compound (370.36 g/mol) is heavier than its pyridinyl analog (338.30 g/mol) due to the sulfur-rich thienyl group .
- Replacement of the methyl ester with a carbohydrazide group reduces molecular weight (343.35 g/mol vs. 370.36 g/mol) .
Biological Activity: Anticancer Potential: Compounds with trifluoromethyl and aromatic substituents (e.g., pyridinyl, phenyl) exhibit potent activity against cancer cell lines. For instance:
- Methyl 3-amino-6-[(hetero)arylamino]thieno[3,2-b]pyridine-2-carboxylates showed GI₅₀ values as low as 1 µM against breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
- Methoxylated derivatives (e.g., VIa, VIb) demonstrated GI₅₀ values of 1–2.5 µM and were noted for their fluorescence, suggesting applications in drug delivery . Role of the Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity, critical for membrane permeability and target binding .
Synthetic Routes: Thorpe-Ziegler Cyclization: Used to synthesize thieno[2,3-b]pyridines from pyridine-2(1H)-thiones . Suzuki Coupling: Employed to introduce aryl/heteroaryl groups at position 6 (e.g., phenyl, pyridinyl) . Chloroacetonitrile Reactions: Facilitate cyanomethylthio substitutions, as seen in the synthesis of 3-cyano derivatives .
Biological Activity
Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data from various studies.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-b]pyridine class, characterized by a fused heterocyclic structure that enhances its biological activity. The presence of trifluoromethyl and thienyl groups contributes to its unique properties, making it a candidate for various therapeutic applications.
In Vitro Studies
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Cell Line Testing :
- The compound was evaluated for its antitumor effects on triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. Using the sulforhodamine B assay, it demonstrated significant growth inhibition with a GI50 concentration of 13 μM against MDA-MB-231 cells. Notably, it exhibited minimal toxicity towards non-tumorigenic MCF-12A cells, indicating a selective action against cancer cells .
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Mechanism of Action :
- Further investigations revealed that treatment with the compound led to alterations in cell cycle distribution. Specifically, there was an increase in the G0/G1 phase and a decrease in the S phase among treated cells compared to controls. This suggests that the compound may induce cell cycle arrest, which is a common mechanism for anticancer agents .
- In Vivo Studies :
Comparative Efficacy
Antiviral Potential
Recent studies have explored the antiviral activities of thieno[3,2-b]pyridine derivatives. Although specific data on this compound is limited, related compounds have shown promise as antiviral agents against various viruses by inhibiting viral replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thieno[3,2-b]pyridine scaffold can significantly influence its potency and selectivity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
